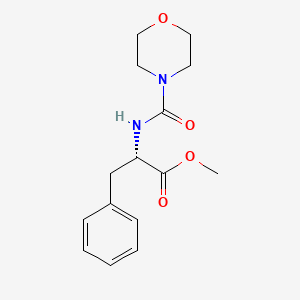

(S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-(morpholine-4-carbonylamino)-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-20-14(18)13(11-12-5-3-2-4-6-12)16-15(19)17-7-9-21-10-8-17/h2-6,13H,7-11H2,1H3,(H,16,19)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOZSUJMZCZYQN-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate typically involves the reaction of (S)-2-amino-3-phenylpropanoic acid with morpholine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under basic or acidic conditions:

-

Saponification : Treatment with NaOH in aqueous ethanol converts the ester to (S)-2-(morpholine-4-carboxamido)-3-phenylpropanoic acid .

-

Acid Hydrolysis : HCl in dioxane cleaves the ester to the carboxylic acid, though with lower regioselectivity .

Table 2: Hydrolysis Conditions

| Condition | Product | Yield | Source |

|---|---|---|---|

| 1M NaOH, EtOH, 25°C | Carboxylic acid (purity >95%) | 99% | |

| 6M HCl, dioxane, 60°C | Carboxylic acid (partial decomposition) | 75% |

Amide Bond Reactivity

The morpholine carboxamide group participates in:

-

Nucleophilic Substitution : Reacts with epichlorohydrin under catalysis by Co(II) complexes to form β-hydroxyamine derivatives, critical in drug intermediate synthesis .

-

Cross-Coupling : Palladium-catalyzed Suzuki–Miyaura coupling with aryl boronic acids modifies the phenyl group .

Table 3: Catalytic Reactions

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Epichlorohydrin coupling | Co(II) catalyst, MTBE, 20–30°C | 43–99% | |

| Suzuki Coupling | Pd(PPh), NaCO, DME | 60–85% |

Stability and Byproduct Management

Scientific Research Applications

(S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cholinergic neurotransmission and oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

The target compound’s analogs differ primarily in substituents at the α-carbon or modifications to the carboxamido group. Key examples include:

(a) Boc-Protected Analogs (Compounds 5a and 6a)

- Structure: (S)-Methyl 2-(2-bromo-5-((S)-2-(tert-butoxycarbonyl)-3-methylbutanamido)benzamido)-3-phenylpropanoate (5a) and related isomers.

- Key Differences : Incorporation of bromo and tert-butoxycarbonyl (Boc) groups introduces steric bulk and alters electronic properties. These modifications enhance stability during synthesis but may reduce bioavailability compared to the target compound’s morpholine group .

(b) Sulfonamido Derivative (CAS 42384-33-8)

- Structure: (S)-Methyl 2-(4-methylphenylsulfonamido)-3-phenylpropanoate.

- Key Differences: Replacement of morpholine-4-carboxamido with a 4-methylphenylsulfonamido group increases molecular weight (333.40 g/mol vs.

(c) Carfilzomib Impurity 19

- Structure: (S)-Methyl 2-((S)-4-methyl-2-((R)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoate.

- Key Differences: A branched peptide-like chain and morpholinoacetamido group increase molecular weight (580.71 g/mol) and complexity, likely influencing proteasome inhibition mechanisms .

Physicochemical and Pharmacological Properties

The target compound’s moderate molecular weight (~304 g/mol) and balanced lipophilicity make it more drug-like than bulkier analogs like Carfilzomib Impurity 17. However, its solubility in aqueous media is inferior to benzyl-protected intermediates (e.g., Mu-PheOBzl) .

Biological Activity

(S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring, a carboxamide functional group, and a phenylpropanoate moiety. These structural components contribute to its biological activity, making it a versatile intermediate in organic synthesis and a candidate for therapeutic applications.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate cholinergic neurotransmission and oxidative stress pathways by binding to these targets.

Biological Activities

- Antimicrobial Activity : Research indicates that the compound displays potential antimicrobial properties, which are under investigation for their applicability in treating various infections.

- Antioxidant Effects : The compound has been studied for its ability to scavenge free radicals, suggesting a role in reducing oxidative stress.

- Antiproliferative Properties : In vitro studies have shown that this compound exhibits antiproliferative effects on cancer cell lines, indicating its potential as an anticancer agent .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : Experiments demonstrated that this compound inhibited the proliferation of HCT-116 cancer cells with an IC50 value indicating significant potency against these cells .

- Mechanistic Insights : The compound's mechanism was further explored through molecular docking studies, which suggested that it interacts with key biological macromolecules involved in cancer progression and microbial resistance .

Comparative Activity Table

Q & A

Q. What are the recommended synthetic routes for (S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate?

The synthesis typically involves coupling morpholine-4-carboxylic acid derivatives with a phenylpropanoate backbone. For example, amide bond formation can be achieved using carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) as an activator. A stereospecific approach is critical to retain the (S)-configuration, often requiring Boc-protected intermediates and chiral resolution techniques . Reaction conditions (e.g., solvent choice, temperature) must be optimized to avoid racemization.

Q. How is the stereochemical integrity of this compound validated?

Chiral HPLC or LC-MS with a chiral stationary phase is used to confirm enantiomeric purity. For example, using a Chiralpak® IA or IB column with a hexane/isopropanol mobile phase can resolve enantiomers. Additionally, and NMR spectroscopy, particularly NOESY or ROESY experiments, can confirm spatial arrangements of substituents. Optical rotation measurements (e.g., ) should align with literature values for the (S)-enantiomer .

Q. What analytical methods are used for purity assessment of this compound?

- HPLC/LC-MS : Reverse-phase C18 columns with UV detection (e.g., 254 nm) and MS/MS fragmentation for impurity profiling.

- NMR : , , and DEPT-135 spectra to confirm structural integrity.

- Elemental Analysis : Carbon, hydrogen, and nitrogen content must match theoretical values within ±0.4% .

Advanced Research Questions

Q. How do modifications to the morpholine ring impact biological activity in related compounds?

Replacing the morpholine ring with piperazine or thiomorpholine alters electronic and steric properties, affecting target binding. For instance, in protease inhibitors (e.g., carfilzomib analogs), morpholine substitution improves solubility and metabolic stability compared to bulkier heterocycles. SAR studies suggest that N-alkylation of the morpholine ring reduces cytotoxicity while maintaining potency .

Q. What strategies mitigate racemization during the synthesis of (S)-configured intermediates?

- Low-temperature coupling : Reactions performed at 0–4°C reduce kinetic racemization.

- Chiral auxiliaries : Use of Boc-(S)-phenylalanine methyl ester as a starting material ensures retention of configuration.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

Q. How are contradictory solubility data resolved for this compound?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from polymorphic forms or hydration states. Techniques include:

Q. What computational methods predict the metabolic stability of this compound?

- Density Functional Theory (DFT) : Calculates electron distribution at the amide bond to predict hydrolysis rates.

- Molecular docking : Simulates interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots.

- ADMET predictors : Tools like SwissADME or ADMETlab2.0 estimate clearance and half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.